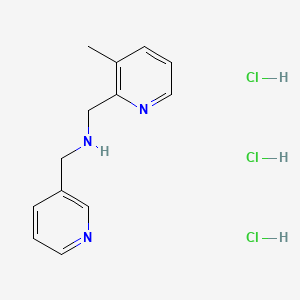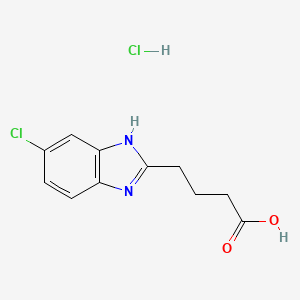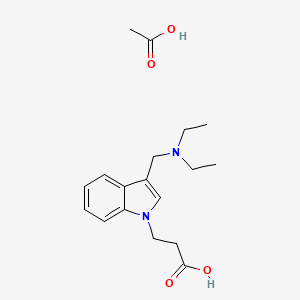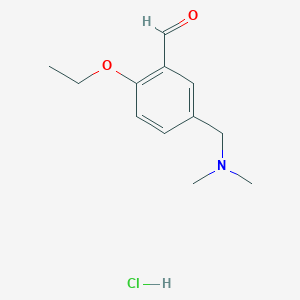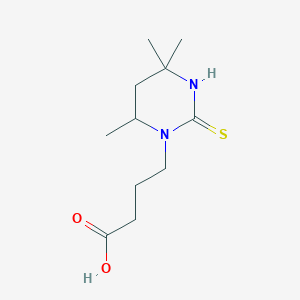
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
描述
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid, also known as 4-TBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. 4-TBA has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media.
科学研究应用
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. It is also used as a buffer in cell culture media.
In biochemistry, this compound is used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. In pharmacology, it is used to study the structure and function of receptors and to investigate drug-receptor interactions. In biotechnology, this compound is used in the production of recombinant proteins and in the development of new drugs.
作用机制
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is an organic compound that acts as an acid in biochemical reactions. It is used as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. In enzymatic assays, this compound binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, this compound acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media. In enzymatic assays, this compound binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, this compound acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
实验室实验的优点和局限性
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has several advantages for use in laboratory experiments. It is a colorless solid, soluble in water and organic solvents, and is relatively easy to synthesize. It is also relatively stable, with a shelf life of up to 2 years. In addition, it is relatively inexpensive and can be used in a wide range of applications.
However, there are some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care. It is also a strong acid, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
未来方向
There are several potential future directions for the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in scientific research. It could be used in the development of new drugs, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. It could also be used in the production of recombinant proteins and in the development of new diagnostic tools. In addition, this compound could be used in the study of drug-receptor interactions and in the study of cell signaling pathways. Finally, this compound could be used in the development of new methods for the detection and quantification of proteins and nucleic acids.
属性
IUPAC Name |
4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-8-7-11(2,3)12-10(16)13(8)6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPFUHLMKYYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



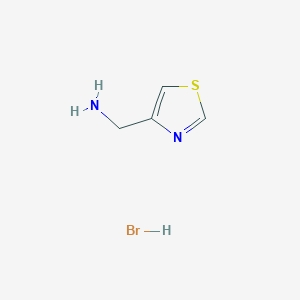
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
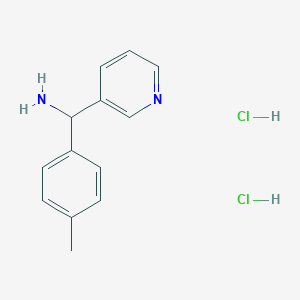
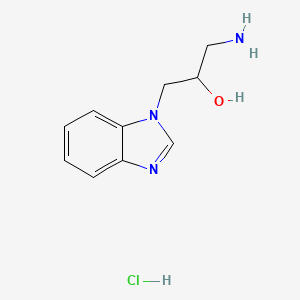

![3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1389012.png)
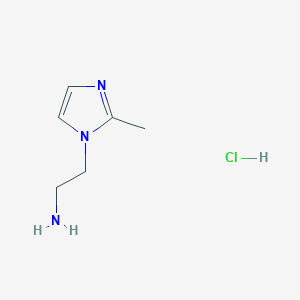
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
